molecular formula C13H24N4O3S B1209231 替莫洛尔 CAS No. 26839-75-8

替莫洛尔

货号 B1209231
CAS 编号: 26839-75-8
分子量: 316.42 g/mol
InChI 键: BLJRIMJGRPQVNF-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Timolol is a nonselective β-adrenergic receptor blocker extensively studied for its potential in various therapeutic areas. Its significance in scientific research spans from its synthesis and molecular structure to its chemical and physical properties, offering insights into its versatile applications beyond pharmacology.

Synthesis Analysis

Timolol synthesis involves multiple approaches, each contributing to the efficient production of its enantiomers. The enantioselective synthesis of (S)-timolol has been achieved using chiral Co–salen-catalyzed kinetic resolution and asymmetric dihydroxylation routes, yielding products with high enantioselectivity and overall good yields (Srinivasarao V. Narina & A. Sudalai, 2007). Additionally, biocatalytic routes have been explored for synthesizing both (S)- and (R)-timolol, utilizing asymmetric reduction and inversion of configuration methods to achieve enantiomers with significant enantioselectivity (G. Tosi et al., 2004).

Molecular Structure Analysis

The molecular structure of Timolol is foundational to its chemical behavior and interaction with biological systems. Research focused on the degradation pathway and toxicity prediction of timolol underlines the importance of understanding its molecular integrity under various conditions (Prashant S. Devrukhakar et al., 2018). The stability of timolol's molecular structure is crucial for its effectiveness and safety in therapeutic applications.

Chemical Reactions and Properties

Innovative research has led to the development of novel timolol derivatives with enhanced properties. For instance, NO-releasing esters of timolol have been synthesized, showing potential for chemical stability and controlled release of timolol and nitric oxide under physiological conditions (V. Chiroli et al., 2009). Such modifications expand the utility of timolol beyond its traditional applications.

Physical Properties Analysis

Timolol's physical properties, including its stability and solubility, are critical for its formulation and therapeutic efficacy. The development of bioadhesive chitosan-loaded liposomes for timolol signifies advancements in enhancing ocular permeation, precorneal residence time, and bioavailability, demonstrating the importance of physical property optimization in drug delivery systems (G. Tan et al., 2017).

Chemical Properties Analysis

The chemical properties of timolol, including its reactivity and interaction with biological molecules, play a crucial role in its therapeutic action. Studies on timolol metabolism in human liver microsomes highlight its metabolic pathways and the involvement of specific cytochrome P450 enzymes, providing insights into its pharmacokinetics and potential interactions (Marjo Volotinen et al., 2007).

科学研究应用

眼科:治疗青光眼

替莫洛尔: 广泛用作非选择性β-肾上腺素受体拮抗剂,以眼药水形式治疗眼压升高和开角型青光眼 {svg_1}。它通过减少眼内房水的产生来降低眼压。

心血管应用:高血压和心脏病

口服替莫洛尔有助于控制高血压,并用于治疗心脏病。 它通过减慢心率和减少心脏的工作量来发挥作用 {svg_2}.

神经科:预防偏头痛

替莫洛尔已被发现对预防偏头痛有效。 据信它是通过放松血管和稳定大脑的血流来起作用的 {svg_3}.

皮肤科:特定皮肤问题

最近,人们一直在探索替莫洛尔在局部应用治疗某些皮肤病方面的疗效 {svg_4}.

光降解和光毒性研究

人们对替莫洛尔的光降解和潜在光毒性进行了研究。 该研究使用了化学、计算机模拟和体外方法来评估替莫洛尔暴露于光线的风险因素,这对于局部应用或在皮肤中积累的药物尤其重要 {svg_5}.

药物生产和稳定性

了解替莫洛尔在光照下的稳定性对于制药行业至关重要。 它会影响生产过程以及由于药物降解而观察到的患者的潜在副作用 {svg_6}.

3D 打印药物递送系统

一项研究重点关注使用 3D 打印方法制造用于替莫洛尔的植入眼内、缓释药物递送系统,展示了其在先进制药制造技术中的应用 {svg_7}.

实验程序和结果

在检查光毒性的研究中,替莫洛尔溶液被照射并使用 LC-UV 和 UPLC-HRMS/MS 进行分析。结果显示降解的拟一级动力学,并鉴定了几个降解产物。 还使用化学测试来检测紫外/可见光照射下活性氧 (ROS) 以及对小鼠成纤维细胞的体外测试,研究了潜在的光毒性风险 {svg_8}.

作用机制

Mode of Action

Timolol competes with adrenergic neurotransmitters for binding to its primary targets . By blocking these receptors, it inhibits the action of neurotransmitters such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure .

Biochemical Pathways

Timolol’s action on beta-adrenergic receptors affects several biochemical pathways. It inhibits the production of cyclic AMP, a molecule that plays a crucial role in the signaling pathways of cells . This inhibition leads to a decrease in heart rate and blood pressure. Furthermore, timolol has been found to enhance the antioxidant defense system in the kidney, which may contribute to its therapeutic effects .

Pharmacokinetics

Timolol is rapidly and completely absorbed, with a bioavailability of approximately 60% . This suggests that about half of the administered dose undergoes first-pass metabolism . The drug can exert pharmacological actions for as long as 24 hours if given in the 0.5% or 0.25% doses .

Result of Action

The molecular and cellular effects of Timolol’s action are diverse. It has been found to reduce the aggregation of optineurin (OPTN), a protein implicated in normal-tension glaucoma . Timolol increases the number of ATH5-positive cells, decreases TUNEL-positive cells, increases the LC3B-II/LC3B-I ratio, and decreases the expression of p62 . These changes suggest that Timolol might enhance autophagic flux, leading to reduced OPTN aggregation .

Action Environment

The action, efficacy, and stability of Timolol can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, ethnicity, comorbidities, and cardiovascular risk, can influence the drug’s effectiveness .

安全和危害

Timolol may cause serious side effects including new or worsening chest pain, slow or uneven heartbeats, a light-headed feeling, shortness of breath, swelling, rapid weight gain, muscle weakness, drooping eyelids, vision problems, or a cold feeling in your hands and feet . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The long-term effects of Timolol therapy in ocular hypertension have been studied . The study on Timolol and its potential phototoxicity using chemical, in silico, and in vitro methods suggests avenues for future research .

属性

IUPAC Name

(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJRIMJGRPQVNF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26921-17-5 (maleate (1:1) salt)
Record name Timolol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023674
Record name (S)-Timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

>100
Record name Timolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00373
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

soluble in water
Record name Timolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00373
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Timolol competes with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and the beta(2)-receptors in the vascular and bronchial smooth muscle. This leads to diminished actions of catecholamines, which normally bind to adrenergic receptors and exert sympathetic effects leading to an increase in blood pressure and heart rate. Beta(1)-receptor blockade by timolol leads to a decrease in both heart rate and cardiac output during rest and exercise, and a decrease in both systolic and diastolic blood pressure. In addition to this, a reduction in reflex orthostatic hypotension may also occur. The blockade of beta(2) receptors by timolol in the blood vessels leads to a decrease in peripheral vascular resistance, reducing blood pressure. The exact mechanism by which timolol reduces ocular pressure is unknown at this time, however, it likely decreases the secretion of aqueous humor in the eye. According to one study, the reduction of aqueous humor secretion may occur through the decreased blood supply to the ciliary body resulting from interference with the active transport system or interference with prostaglandin biosynthesis., beta-Adrenergic blocker, Following topical application to the eye, timolol maleate reduces both elevated and normal intraocular pressure in patients with or without open angle (chronic simple, noncongestive) glaucoma or ocular hypertension. Timolol reduces intraocular pressure with little or no effect on accommodation or pupillary size. In patients with elevated intraocular pressure, timolol reduces mean intraocular pressure by about 25-33%. The drug appears to be equally effective in light and dark colored eyes. ... The exact mechanism by which beta-blockers, including timolol, reduce intraocular pressure has not been clearly defined. Fluorophotometric studies suggest that reduced aqueous humor formation is the predominant effect. beta-Adrenergic blocking agents may block endogenous catecholamine stimulated increases in cyclic adenosine monophosphate concentrations within the ciliary processes and subsequent formation of aqueous humor. Timolol appears to cause little or no change in aqueous humor outflow facility. ... In some studies, timolol maleate applied topically to one eye reduced intraocular pressure in both eyes; the mechanism of this effect has not been elucidated. ... A slight decrease in the intraocular hypotensive effect may occur during the first 3 wk of timolol therapy, and tolerance may develop with prolonged use; however, the intraocular pressure lowering effect has been maintained for at least 3 yr with continuous use of the drug in some patients. /Timolol maleate/, Timolol maleate has pharmacologic actions similar to those of other beta-adrenergic blocking agents. The principal physiologic action of timolol is to competitively block beta-adrenergic receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors). Unlike atenolol and metoprolol, timolol is not a beta1-selective adrenergic blocking agent; timolol is a nonselective beta-adrenergic blocking agent, inhibiting both beta1- and beta2-adrenergic receptors. Timolol also does not exhibit the intrinsic sympathomimetic activity seen with pindolol or the membrane stabilizing activity possessed by propranolol or pindolol. ... By inhibiting myocardial beta1-adrenergic receptors, timolol produces negative chronotropic and inotropic activity. The negative chronotropic action of timolol on the sinoatrial node results in a decrease in the rate of sinoatrial node discharge and an increase in recovery time, thereby decreasing resting and exercise stimulated heart rate and reflex orthostatic tachycardia by as much as 30%. High doses of the drug may produce sinus arrest, especially in patients with SA node disease (eg, sick sinus syndrome). Timolol also slows conduction in the atrioventricular node. Timolol usually produces a slight reduction in cardiac output, probably secondary to its effect on heart rate. The decrease in myocardial contractility and heart rate produced by timolol leads to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris. ... Timolol suppresses plasma renin activity and suppresses the renin aldosterone-angiotensin system. The renin lowering effect of beta-adrenergic blocking agents may lead to a minimal reduction in glomerular filtration rate and occasionally may reduce renal blood flow; however, other mechanisms (eg, decreased cardiac output, unopposed alpha-mediated renal vasoconstriction) also probably contribute to these effects. Because of the suppression of aldosterone production, beta-adrenergic blocking agents usually produce no measurable increases in plasma volume or sodium and water retention. ... The precise mechanism of timolol's hypotensive effect has not been determined. Timolol may transiently increase peripheral vascular resistance at rest and with exercise, but peripheral vascular resistance usually returns to baseline with continued administration of the drug. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. /Timolol maleate/
Record name Timolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00373
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TIMOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

26839-75-8
Record name Timolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26839-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timolol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00373
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (S)-Timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIMOLOL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JKY92S7BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TIMOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

202-203, 71.5-72.5 °C
Record name Timolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00373
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TIMOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Timolol
Reactant of Route 2
Reactant of Route 2
Timolol
Reactant of Route 3
Reactant of Route 3
Timolol
Reactant of Route 4
Reactant of Route 4
Timolol
Reactant of Route 5
Reactant of Route 5
Timolol
Reactant of Route 6
Reactant of Route 6
Timolol

Q & A

Q1: What is the primary mechanism of action of Timolol?

A: Timolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at both β1 and β2 receptors. [] When applied topically to the eye, Timolol reduces the production of aqueous humor, the fluid that fills the front part of the eye. [] This leads to a decrease in intraocular pressure (IOP). []

Q2: How does the higher affinity of Timolol for β2-adrenoceptors compared to β1-adrenoceptors in the human atrium impact its clinical use?

A: While the higher affinity for β2-adrenoceptors may be beneficial in mitigating β2-adrenoceptor hypersensitivity induced by cardiac β1-adrenoceptor blockade, it also explains why severe asthma can occur even after administration of very low intraocular doses. []

Q3: What is the molecular formula and weight of Timolol?

A3: Timolol maleate, the most commonly used form, has the molecular formula C13H24N4O3S•C4H4O4 and a molecular weight of 432.5 g/mol.

Q4: How does the formulation of Timolol affect its systemic absorption?

A: A study comparing 0.5% Timolol aqueous solution eyedrops with 0.1% Timolol hydrogel found a statistically significant difference in systemic absorption. [] The hydrogel formulation, with its lower Timolol concentration and better bioavailability, resulted in reduced systemic absorption and side effects without compromising efficacy. []

Q5: Can Timolol be incorporated into contact lenses for sustained drug delivery?

A: Research has explored the use of nanostructured lipid carriers (NLCs) to enhance Timolol uptake and sustain its release from contact lenses for glaucoma management. [] This method has shown promising results in improving drug uptake, extending release duration, and potentially leading to better clinical outcomes. []

Q6: What is the effect of esterification on Timolol's ocular and systemic absorption?

A: Studies with Timolol prodrugs, O-butyryl Timolol and O-pivaloyl Timolol, suggest that esterification can enhance ocular absorption and prolong the duration of action compared to Timolol itself. [] This implies that prodrugs may offer a way to increase selectivity and reduce systemic effects. []

Q7: What is the duration of ocular beta-antagonism by Timolol compared to its prodrugs?

A: Topically applied O-butyryl Timolol and O-pivaloyl Timolol (0.25 μg) antagonized isoproterenol-induced ocular hypotension for 8 h, whereas Timolol at the same dose was effective for 4 h. [] This suggests that prodrugs can extend the duration of action in the target organ. []

Q8: How do Timolol concentrations in the treated eye compare to the contralateral eye after topical application?

A: Following topical application of 40 μl of 0.5% Timolol, the mean concentration in the aqueous humor of the treated eye was 1.9 ± 0.8 μg/ml at 74 min, dropping to 105.5 ± 60.9 ng/ml after 18 h. [] In contrast, Timolol was detected in only 42% of contralateral eyes, with significantly lower concentrations. [] This indicates substantial differences in drug exposure between the treated and untreated eyes. []

Q9: Does the presence of Cimetidine influence the pharmacological effects of Timolol ophthalmic solution?

A: Co-administration of Cimetidine, a cytochrome P450 inhibitor, with Timolol ophthalmic solution was found to increase the degree of beta-blockade, resulting in additional reductions in resting heart rate and potentially affecting exercise tolerance. [] This highlights the possibility of drug interactions influencing the systemic effects of topically applied Timolol. []

Q10: What is the comparative efficacy of Timolol and Betaxolol on visual function in glaucoma patients?

A: In a study comparing Betaxolol, Timolol, and Pilocarpine in glaucoma patients, all three drugs effectively reduced IOP. [] While Pilocarpine and Timolol demonstrated a more pronounced pressure reduction than Betaxolol, there were no significant differences in their effects on visual fields, contrast sensitivity, or motion detection. [] Notably, Betaxolol seemed to have a slightly better impact on blue-yellow sensitivity in specific visual field areas compared to Timolol. []

Q11: Is there a difference in the efficacy and safety of Timolol 0.25% compared to Timolol 0.5% for treating simple chronic glaucoma?

A: A 12-month blind randomized trial comparing Timolol 0.25% with Timolol 0.5% for simple chronic glaucoma found that both effectively reduced IOP. [] Interestingly, Timolol 0.25% showed a statistically significant greater IOP reduction at various follow-up intervals compared to the 0.5% concentration. [] This suggests that the lower concentration may be equally effective with potentially fewer side effects. []

Q12: Can Timolol be formulated into nanoparticles for improved delivery?

A: Research has investigated the formulation of Timolol maleate into nanoparticles using chitosan and sodium alginate polymers. [] The resulting nanoparticle gel demonstrated controlled release of the drug and could be a potential approach for targeted delivery in treating infantile hemangiomas. []

Q13: How does the additive intraocular pressure-lowering effect of Latanoprost compare to Dorzolamide when added to Timolol in open-angle glaucoma patients?

A: A study in Greece comparing the additive IOP-lowering effects of Latanoprost and Dorzolamide when combined with Timolol found that Latanoprost provided superior diurnal IOP reduction compared to Dorzolamide. [] This suggests that Latanoprost may be a more effective adjunctive therapy to Timolol for managing IOP in open-angle glaucoma. []

Q14: Can fixed combinations of prostaglandin analogues with Timolol affect the ocular surface?

A: A study evaluating ocular surface changes in patients treated with fixed combinations of prostaglandin analogues (Travoprost, Latanoprost, and Bimatoprost) with Timolol found that while all combinations significantly reduced IOP, they also led to some degree of deterioration in the ocular surface after three months. [] Specifically, the Travoprost/Timolol combination showed increased expression of inflammatory markers. [] These findings highlight the importance of monitoring ocular surface health in patients using fixed-combination glaucoma medications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。